6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate

Beschreibung

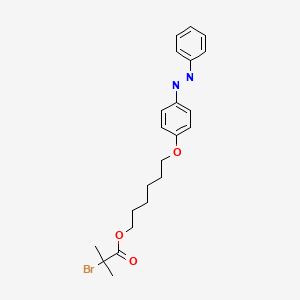

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate is a specialized organic compound featuring a phenyldiazenyl (azo) group linked to a phenoxyhexyl chain, esterified with a 2-bromo-2-methylpropanoate moiety.

Eigenschaften

IUPAC Name |

6-(4-phenyldiazenylphenoxy)hexyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrN2O3/c1-22(2,23)21(26)28-17-9-4-3-8-16-27-20-14-12-19(13-15-20)25-24-18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPYYSSMGOTSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173743 | |

| Record name | 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951322-07-9 | |

| Record name | 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951322-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(2-Phenyldiazenyl)phenoxy]hexyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate typically involves multiple steps:

Diazotization and Coupling Reaction: The initial step involves the diazotization of aniline to form a diazonium salt, which is then coupled with phenol to produce 4-(phenyldiazenyl)phenol.

Etherification: The 4-(phenyldiazenyl)phenol is then reacted with 6-bromohexanol in the presence of a base to form 6-(4-(phenyldiazenyl)phenoxy)hexanol.

Esterification: Finally, the 6-(4-(phenyldiazenyl)phenoxy)hexanol is esterified with 2-bromo-2-methylpropanoic acid using a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction: The phenyldiazenyl group can participate in redox reactions.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Products may include azoxy or azo compounds.

Reduction: Products may include amines or hydrazines.

Hydrolysis: Products include the corresponding alcohol and acid.

Wissenschaftliche Forschungsanwendungen

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate has several scientific research applications:

Materials Science: Used in the development of photoresponsive materials and polymers.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.

Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate involves its ability to undergo photoisomerization due to the presence of the phenyldiazenyl group. This photoisomerization can lead to changes in the physical properties of materials containing this compound, such as altering their adhesive or thermal conductivity properties. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular conformation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to three copolymers synthesized via Stille cross-coupling, as reported in the provided evidence:

Poly(E)-1-(4-(6-(5-(4-nitrophenyl)diazene)phenoxy)hexyl))-2-vinylthiophene (PNDPHVT)

Poly(E)-4-(6-(4-styrylphenoxy)hexyl)-2-vinylthiophene (PSPHVT)

Poly(E)-4-(6-(4-(4-nitrostyryl)phenoxy)hexyl)-2-vinylthiophene (PNPHVT)

Structural Differences

- Backbone: The target compound is a monomeric ester, whereas the compared compounds are vinylthiophene-based polymers.

- Substituents :

- Target : Phenyl diazenyl (electron-neutral), brominated ester (bulky, electron-withdrawing).

- PNDPHVT : 4-Nitrophenyl diazenyl (strongly electron-withdrawing).

- PSPHVT : Styryl group (electron-rich, π-conjugated).

- PNPHVT : 4-Nitrostyryl (nitro-substituted styryl, dual electron-withdrawing/conjugated).

Key Property Comparisons

Analysis of Substituent Impact

- Electron-Withdrawing Groups (EWGs) : Nitro groups in PNDPHVT and PNPHVT induce bathochromic shifts (redshift) in UV absorption compared to PSPHVT and the target compound. The absence of nitro in the target suggests its absorption would likely occur at shorter wavelengths (<560 nm).

- Bromoester Influence: The 2-bromo-2-methylpropanoate group may enhance thermal stability (common in brominated compounds) and alter solubility compared to the vinylthiophene-based polymers.

- Optical Band Gaps : The similar band gaps (~1.78–1.79 eV) in the compared polymers suggest that conjugation length and substituent electronic effects dominate over backbone differences. The target’s band gap could vary depending on the azo group’s planarity and ester group effects.

Research Findings and Implications

Substituent-Driven Property Modulation

- Nitro vs. Phenyl Diazenyl: Nitro groups in PNDPHVT and PNPHVT lower the LUMO energy, narrowing the band gap and red-shifting absorption.

- Bromoester Reactivity : The bromine atom in the target compound could enable crosslinking or serve as an initiator site in polymerization (e.g., ATRP), distinguishing it from the compared copolymers.

- Thermal Stability : While TGA data for the target are unavailable, brominated esters typically exhibit higher decomposition temperatures than nitro-containing compounds, suggesting superior thermal resilience.

Biologische Aktivität

6-(4-(Phenyldiazenyl)phenoxy)hexyl 2-bromo-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to explore the biological activity of this compound through a detailed examination of its structure, synthesis, and effects observed in various studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure. The presence of the phenyldiazenyl group suggests potential applications in photochemistry and materials science due to its ability to undergo reversible photoisomerization. The bromo group may enhance its reactivity and biological interactions.

Structure

- Chemical Name : this compound

- CAS Number : [to be confirmed]

- Molecular Formula : C₁₈H₁₈BrN₂O₃

- SMILES Notation : [to be confirmed]

Synthesis

The synthesis of this compound typically involves the coupling of appropriate phenolic compounds with azobenzene derivatives, followed by esterification reactions. Detailed synthetic routes can vary, but they generally include:

- Formation of the Azobenzene Linkage : This is achieved through diazotization reactions followed by coupling with phenolic compounds.

- Esterification : The final product is synthesized by reacting the phenolic compound with an appropriate acid chloride or anhydride.

Pharmacological Studies

Recent studies have highlighted the anti-inflammatory properties of compounds structurally similar to this compound. For instance, compounds with similar phenoxy and bromo substitutions have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Table 1: Inhibitory Activity of Related Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | 0.97 ± 0.06 | 0.08 ± 0.01 | |

| Compound B | 0.37 ± 0.06 | 0.07 ± 0.01 | |

| Compound C | 0.06 ± 0.01 | 0.06 ± 0.01 |

Case Studies

- Anti-inflammatory Effects : A study indicated that compounds with similar structures exhibited significant reductions in paw thickness and weight in rat models, suggesting effective anti-inflammatory properties without causing gastric ulcers .

- Toxicological Assessments : Safety profiling through liver function tests (AST, ALT) and kidney function indicators (creatinine, urea) revealed that these compounds maintained acceptable safety margins while exhibiting therapeutic effects .

- Photochemical Properties : The azobenzene moiety allows for photochemical applications, where light-induced switching behavior can be utilized for drug delivery systems or smart materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.